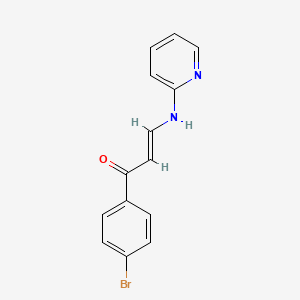
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide, also known as CPNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPNC belongs to the class of cyclopentanecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide reduces the production of inflammatory mediators, thereby reducing inflammation and pain. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to induce apoptosis in cancer cells, which is thought to be responsible for its antitumor activity.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain in models of rheumatoid arthritis and osteoarthritis. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide is its potential toxicity, which may limit its use in clinical settings. Further research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide. One direction is to further investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide in humans, as well as its potential side effects. Overall, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then subjected to the reduction reaction using lithium aluminum hydride in tetrahydrofuran to yield 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide. This synthesis method has been optimized to produce high yields of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-8-6-13(7-9-14)18(10-1-2-11-18)17(22)20-15-4-3-5-16(12-15)21(23)24/h3-9,12H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNUBPVXOSXUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)



![N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715713.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)
